molecular formula C24H24N2O5 B10979992 methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B10979992
M. Wt: 420.5 g/mol
InChI Key: IPCGRNXPDJYXMJ-UHFFFAOYSA-N
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Description

This compound is a polysubstituted pyrrole derivative featuring a 3,4-dimethoxyphenyl group at position 5, a methyl group at position 2, and a 5-methyl-2-oxoindole moiety at position 4 of the pyrrole core.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C24H24N2O5/c1-12-6-8-16-15(10-12)20(23(27)26-16)21-19(24(28)31-5)13(2)25-22(21)14-7-9-17(29-3)18(11-14)30-4/h6-11,20,25H,1-5H3,(H,26,27)

InChI Key

IPCGRNXPDJYXMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Biological Activity

Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate (CAS Number: 1190284-48-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural and physical characteristics:

PropertyValue
Molecular FormulaC24_{24}H24_{24}N2_{2}O5_{5}
Molecular Weight420.5 g/mol
CAS Number1190284-48-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer properties. Below are some key findings from recent studies.

Anti-inflammatory Activity

  • Mechanism of Action : The compound has been identified as a potential antagonist of the N-formyl peptide receptor 1 (FPR1). This receptor plays a crucial role in mediating inflammatory responses. In vitro studies showed that it inhibits calcium flux and chemotaxis in human neutrophils, which are critical processes in inflammation .
  • Research Findings : A study demonstrated that several pyrrole derivatives, including this compound, effectively inhibited FPR1-mediated signaling pathways in neutrophils. This inhibition was linked to decreased phosphorylation of extracellular signal-regulated kinases (ERK1/2), suggesting a robust anti-inflammatory mechanism .

Anticancer Activity

  • Cell Line Studies : The compound has shown promising results against various cancer cell lines. In particular, it was tested against human glioblastoma (U251) and melanoma (WM793) cells, where it exhibited significant cytotoxic effects .
  • Structure-Activity Relationship (SAR) : The presence of methoxy groups on the phenyl ring was found to enhance the anticancer activity of the compound. SAR analyses indicated that modifications at specific positions on the pyrrole scaffold could lead to improved efficacy against cancer cells .

Case Study 1: Neutrophil Chemotaxis Inhibition

In a controlled laboratory setting, this compound was administered to human neutrophils to assess its impact on chemotaxis.

  • Results : The compound significantly reduced neutrophil migration towards fMLF (N-formylmethionyl-leucyl-phenylalanine), indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy in Cell Lines

A series of experiments were conducted using various cancer cell lines to evaluate the cytotoxicity of the compound.

Cell LineIC50 (µM)Mechanism of Action
U251 (Glioblastoma)25Induction of apoptosis via ERK pathway
WM793 (Melanoma)30Cell cycle arrest and apoptosis

Comparison with Similar Compounds

Substitution Patterns and Functional Group Influence

The compound’s structural uniqueness lies in the combination of 3,4-dimethoxyphenyl and 5-methyl-2-oxoindole groups. Comparable derivatives include:

Compound Name Key Substituents Biological/Physicochemical Notes Reference
Ethyl (5E)-5-[[2,5-dimethyl-1-aryl-pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate Aryl groups at pyrrole N1; methyl and oxo groups Antimalarial activity reported
Ethyl (4R,5R)-5-(1H-indol-3-yl)-1-(methoxycarbonyl)amino-2-methyl-4-(m-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate Indole at C5; dihydropyrrole core; m-tolyl group 92% enantiomeric excess; NMR/HRMS characterized
Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate Chlorophenyl and amino groups; dihydro-2-oxopyrrole Synthesized using Fe3O4@Nano-cellulose–OPO3H catalyst

Key Observations :

  • The 5-methyl-2-oxoindole moiety shares similarities with indole-containing antimalarials (e.g., from ), but the dihydro-2-oxo group in the target compound may reduce planarity, affecting membrane permeability .

Catalyst Efficiency Comparison :

Catalyst Reaction Time Yield (%) Environmental Impact Reference
Fe3O4@Nano-cellulose 2–3 h 79 Low (recyclable)
KHSO4 1–2 h 65–75 Moderate

Hypothesized SAR :

  • Methoxy Groups: The 3,4-dimethoxy substitution may improve solubility and target affinity compared to non-methoxy analogs.
  • Steric Effects : The 5-methyl group on the indole ring could reduce metabolic degradation, as seen in stabilized analogs .

Physicochemical and Spectroscopic Properties

  • NMR/HRMS Data : The target compound’s ¹H NMR would likely show:
    • Singlets for 3,4-dimethoxy protons (~δ 3.8–3.9 ppm).
    • Doublets for indole NH (~δ 10.2 ppm) and pyrrole NH (~δ 12.5 ppm) .
  • Comparison with : The ethyl analog in exhibits distinct ¹³C NMR shifts for the dihydropyrrole core (δ 128–164 ppm), whereas the target’s fully aromatic pyrrole may show upfield shifts .

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